4-(4-Bromo-2-chlorophenyl)morpholine
Overview
Description
4-(4-Bromo-2-chlorophenyl)morpholine is a chemical compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol . It is characterized by the presence of a morpholine ring substituted with a 4-bromo-2-chlorophenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-chlorophenyl)morpholine typically involves the reaction of 4-bromo-2-chloroaniline with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring replaces the amino group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-chlorophenyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(4-Bromo-2-chlorophenyl)morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-chlorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-fluorophenyl)morpholine
- 4-(4-Bromo-2-methylphenyl)morpholine
- 4-(4-Bromo-2-nitrophenyl)morpholine
Uniqueness
4-(4-Bromo-2-chlorophenyl)morpholine is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which can influence its reactivity and biological activity. This dual substitution pattern can lead to different chemical and biological properties compared to similar compounds .
Biological Activity
4-(4-Bromo-2-chlorophenyl)morpholine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and potential applications based on available research findings.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a morpholine ring substituted with a 4-bromo-2-chlorophenyl group. The synthesis typically involves the reaction of 4-bromo-2-chloroaniline with morpholine, often using potassium carbonate as a base in solvents like dimethylformamide (DMF) at elevated temperatures. The following table summarizes the synthetic routes and conditions:
Synthetic Route | Reagents | Conditions |
---|---|---|
Reaction of aniline with morpholine | 4-bromo-2-chloroaniline | DMF, Potassium carbonate, heat |
Nucleophilic substitution | Bromine atom replacement | Sodium hydroxide or potassium carbonate in ethanol |
Oxidation | Potassium permanganate | Varies by specific conditions |
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Its unique structure allows it to interact with various biological targets, leading to significant pharmacological effects.
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of this compound. It has been evaluated against several bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Potential
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can alter enzyme activities or receptor functions, leading to various physiological responses. Notably, it has been suggested that the compound may interact with cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study assessed the compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at low concentrations.
- Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to reduced viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Mechanistic Insights : Research indicated that the compound may modulate key signaling pathways involved in cell proliferation and apoptosis, offering insights into its therapeutic mechanisms .
Properties
IUPAC Name |
4-(4-bromo-2-chlorophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWSMUIJDFSXDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743953 | |
Record name | 4-(4-Bromo-2-chlorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-07-6 | |
Record name | 4-(4-Bromo-2-chlorophenyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-2-chlorophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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